molecular formula C11H13ClN4OS B5838347 3-[(5-Chloro-2-ethoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

3-[(5-Chloro-2-ethoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

Cat. No.: B5838347
M. Wt: 284.77 g/mol
InChI Key: BXFIWOCBJDPPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-Chloro-2-ethoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a 5-chloro-2-ethoxyphenyl group and a methylsulfanyl group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Chloro-2-ethoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 5-Chloro-2-ethoxybenzaldehyde: This intermediate can be synthesized by the chlorination of 2-ethoxybenzaldehyde using a chlorinating agent such as thionyl chloride.

    Formation of 5-Chloro-2-ethoxyphenylmethylsulfanyl Intermediate: The aldehyde group of 5-chloro-2-ethoxybenzaldehyde is converted to a methylsulfanyl group through a nucleophilic substitution reaction with a suitable thiol reagent.

    Cyclization to Form the Triazole Ring: The final step involves the cyclization of the intermediate with hydrazine and a suitable catalyst to form the 1,2,4-triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Chloro-2-ethoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, catalytic hydrogenation

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted triazole derivatives

Scientific Research Applications

3-[(5-Chloro-2-ethoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of triazole derivatives.

    Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(5-Chloro-2-ethoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the chloro and ethoxy groups can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    5-Chloro-2-ethoxyphenyl Derivatives: Compounds with this substituent may have comparable chemical properties and reactivity.

Uniqueness

3-[(5-Chloro-2-ethoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the methylsulfanyl group and the triazole ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[(5-chloro-2-ethoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4OS/c1-2-17-10-4-3-9(12)5-8(10)6-18-11-15-14-7-16(11)13/h3-5,7H,2,6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFIWOCBJDPPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)CSC2=NN=CN2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.